molecular formula C13H9FN2O2 B15194646 9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 140413-12-3

9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No.: B15194646
CAS No.: 140413-12-3
M. Wt: 244.22 g/mol
InChI Key: MOHYLQTWQIHBTI-UHFFFAOYSA-N
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Description

9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrido-benzoxazepine core, which is a fused ring system combining pyridine and benzoxazepine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyridine ring can be constructed through cyclization reactions.

    Formation of the Benzoxazepine Ring: The benzoxazepine ring can be formed by reacting the pyridine intermediate with appropriate reagents under specific conditions, such as heating with a dehydrating agent.

    Fluorination and Methylation: The final steps involve introducing the fluorine and methyl groups at the desired positions using selective fluorination and methylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its potential as a pharmaceutical agent for treating diseases.

    Industry: Potential use in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    9-Fluoro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the methyl group, which may influence its chemical properties and interactions.

    6-Methyl-benzoxazepin-5(6H)-one: Lacks the pyridine ring, which may alter its overall structure and function.

Uniqueness

The presence of both fluorine and methyl groups in 9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one may confer unique chemical and biological properties, such as increased stability, reactivity, or specificity for certain molecular targets.

Conclusion

This compound is a complex heterocyclic compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

CAS No.

140413-12-3

Molecular Formula

C13H9FN2O2

Molecular Weight

244.22 g/mol

IUPAC Name

9-fluoro-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C13H9FN2O2/c1-16-10-5-4-8(14)7-11(10)18-12-9(13(16)17)3-2-6-15-12/h2-7H,1H3

InChI Key

MOHYLQTWQIHBTI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)OC3=C(C1=O)C=CC=N3

Origin of Product

United States

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